Rifaximin - 80621-81-4

Rifaximin

Catalog Number: EVT-280684
CAS Number: 80621-81-4
Molecular Formula: C43H51N3O11
Molecular Weight: 785.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rifaximin is a semi-synthetic, non-absorbable antibiotic belonging to the rifamycin class of antibiotics. [] It is derived from rifamycin SV, a naturally occurring antibiotic produced by the bacterium Amycolatopsis mediterranei. [] Rifaximin is classified as a broad-spectrum antibiotic, exhibiting activity against a wide range of gram-positive, gram-negative, aerobic, and anaerobic bacteria. [] In scientific research, rifaximin has been studied for its role in modulating gut microbiota, reducing bacterial translocation, and influencing the gut-liver-brain axis. [, , ]

Synthesis Analysis

The synthesis of rifaximin involves a multi-step process starting from rifamycin SV. [] While specific details of the synthesis process are proprietary, it generally involves chemical modifications of the rifamycin SV molecule to enhance its non-absorbable properties and optimize its antibacterial spectrum. []

Molecular Structure Analysis

Rifaximin, like other rifamycins, primarily inhibits bacterial RNA polymerase through binding to the β-subunit of the enzyme. [] This interaction blocks the initiation of RNA synthesis, effectively halting bacterial growth. []

Mechanism of Action

Rifaximin's primary mechanism of action involves inhibiting bacterial RNA polymerase, leading to suppression of bacterial protein synthesis and growth. [] Due to its minimal systemic absorption (<0.4%), rifaximin primarily exerts its antibacterial effects within the gastrointestinal tract, targeting gut microbiota. [] This localized action contributes to its efficacy in treating various gastrointestinal disorders and its potential for modulating the gut-liver-brain axis. [, ]

Physical and Chemical Properties Analysis

Rifaximin is a poorly soluble compound, requiring the use of solubilizers such as ethanol in its formulation. [] Its low systemic absorption is attributed to its large molecular size, hydrophobicity, and limited permeability across the intestinal epithelium. [] These properties contribute to its gut-specific action and minimize systemic exposure, potentially reducing the risk of adverse effects and drug interactions. []

Applications
  • Modulation of Gut Microbiota: Rifaximin has been extensively studied for its ability to alter the composition and function of the gut microbiota. [, , ] It has been shown to reduce the abundance of certain bacterial species, particularly those implicated in the pathogenesis of various gastrointestinal disorders. [, ] For example, in patients with cirrhosis and minimal hepatic encephalopathy, rifaximin altered the connectivity and clustering of microbial communities, shifting linkages from pathogenic to beneficial metabolite production and improving cognitive function. [] In mice with non-alcoholic steatohepatitis, rifaximin treatment enriched beneficial ASVs while reducing harmful ones, ultimately leading to improvements in liver health. []

  • Reduction of Bacterial Translocation: Rifaximin's gut-specific action helps reduce bacterial translocation, a process where bacteria and their products cross the intestinal barrier and enter systemic circulation. [, , ] This effect is particularly relevant in conditions like cirrhosis, where bacterial translocation contributes to inflammation and complications. [] In a study of Zambian adults with hepatosplenic schistosomiasis, rifaximin reduced bacterial 16S rRNA and inflammatory markers, suggesting a potential role in mitigating bacterial translocation-driven inflammation. []

  • Influence on Gut-Liver-Brain Axis: Research has highlighted rifaximin's potential to modulate the gut-liver-brain axis, a complex interplay between the gut microbiota, liver function, and brain health. [, , ] In rodent models, rifaximin has been shown to alleviate dysbiosis-induced visceral hypersensitivity, impacting both gut function and brain activity. [] This modulation may involve altering gut microbiota composition, influencing the production of neuroactive metabolites, and impacting microglial activation in the brain. []

Future Directions
  • Delineating Mechanisms: Further investigation is needed to fully elucidate the mechanisms by which rifaximin impacts gut microbiota, bacterial translocation, and the gut-liver-brain axis. [, ] Research could delve into specific bacterial species affected, identify key metabolites influenced, and explore the downstream effects on host physiology.

  • Expanding Therapeutic Applications: Ongoing research aims to expand the therapeutic applications of rifaximin beyond its current indications. [] Studies exploring its potential in conditions such as inflammatory bowel disease, irritable bowel syndrome, and non-alcoholic fatty liver disease hold promise for future therapeutic interventions. [, , ]

  • Personalized Medicine Approaches: Future research could investigate the potential for personalized medicine approaches with rifaximin, tailoring treatment based on individual gut microbiota profiles and disease characteristics. [] This could enhance treatment efficacy and minimize potential for adverse effects.

  • Long-Term Safety and Resistance: Continued monitoring of long-term safety and potential for bacterial resistance development with prolonged rifaximin use is crucial. [, ] Research on novel rifamycin analogs or combination therapies may be necessary to mitigate potential resistance issues.

Rifampicin

  • Compound Description: Rifampicin is a broad-spectrum antibiotic that inhibits bacterial DNA-dependent RNA polymerase. It is mainly used in the treatment of tuberculosis and staphylococcal infections. []
  • Relevance: Rifampicin is structurally related to rifaximin. Rifaximin is a derivative of rifamycin, and concerns about rifaximin inducing rifampicin resistance have been raised due to their close structural relationship. []

Lactulose

  • Compound Description: Lactulose is a synthetic sugar that is not absorbed in the digestive system. It is used to treat constipation and hepatic encephalopathy. Lactulose works by drawing water into the gut, which softens stools and promotes bowel movements. In the context of hepatic encephalopathy, lactulose is metabolized by gut bacteria into lactic acid and acetic acid, acidifying the gut and reducing ammonia absorption. [, , , , , , , , , ]
  • Relevance: Lactulose is often used as a standard treatment alongside rifaximin in managing hepatic encephalopathy. Many studies compare the efficacy and safety of rifaximin to lactulose, with some suggesting that a combination of both drugs may be more effective than lactulose alone. [, , , , , , , , ]

Mesalazine

  • Compound Description: Mesalazine, also known as mesalamine or 5-aminosalicylic acid, is an anti-inflammatory drug primarily used to treat inflammatory bowel diseases, such as ulcerative colitis and Crohn's disease. Its mechanism of action is not fully understood, but it is believed to work by blocking the production of prostaglandins, substances in the body that cause inflammation. []
  • Relevance: In one study, mesalazine was compared with rifaximin in preventing recurrent acute diverticulitis. Rifaximin proved to be more effective in this particular study. []

Berberine

  • Compound Description: Berberine is a natural alkaloid found in various plants and has been used in traditional medicine for centuries. It exhibits antibacterial, anti-inflammatory, and anti-diarrheal properties. []
  • Relevance: One study directly compared berberine and rifaximin in a rat model of irritable bowel syndrome. Both drugs relieved visceral hypersensitivity, but they differed in their effects on gut microbiota composition and short-chain fatty acid production. []

Deoxycholic Acid (DCA)

  • Compound Description: DCA is a secondary bile acid produced by bacteria in the gut. It plays a role in fat digestion and absorption but has also been linked to liver inflammation and fibrosis. []
  • Relevance: Research indicates that rifaximin treatment can reduce DCA levels in the gut, which may contribute to its beneficial effects in non-alcoholic steatohepatitis. This reduction is likely due to rifaximin's modulation of the gut microbiome. []

Short-Chain Fatty Acids (SCFAs), particularly Acetate and Propionate

  • Compound Description: SCFAs are produced by the fermentation of dietary fiber by gut bacteria. Acetate and propionate, in particular, have been shown to play roles in regulating intestinal health, inflammation, and potentially influencing the gut-brain axis. []
  • Relevance: Research directly comparing berberine and rifaximin in a rat model indicated that berberine, but not rifaximin, significantly increased fecal acetate and propionate levels. This difference in SCFA modulation might contribute to the contrasting effects of these drugs on the gut-brain axis. []

Properties

CAS Number

80621-81-4

Product Name

Rifaximin

IUPAC Name

[(7S)-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate

Molecular Formula

C43H51N3O11

Molecular Weight

785.9 g/mol

InChI

InChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/t20?,22?,23?,24?,27?,35?,36?,39?,43-/m0/s1

InChI Key

NZCRJKRKKOLAOJ-LXVXMSHWSA-N

SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C

Solubility

7.38e-03 g/L

Synonyms

BRN 3584528; L105; L-105; Fatroximin; L 105SV; Normix; Rifacol; Rifamycin L 105; Rifaxidin; Rifaximin; Rifaxin; Ritacol; Rifaximin; trade names: RCIFAX, Rifagut, Xifaxan, Zaxine

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C

Isomeric SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.